N-ethylpyridazin-4-amine
Overview
Description
N-ethylpyridazin-4-amine is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . It is a derivative of pyridazine, characterized by the presence of an ethyl group attached to the nitrogen atom at the fourth position of the pyridazine ring . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-ethylpyridazin-4-amine, also known as 4-Pyridazinamine, N-ethyl-, is a compound that has been found to exhibit a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
The compound’s mode of action involves inhibitory responses against the expression and activities of these inflammatory mediators . This means that this compound interacts with these targets and results in changes that reduce their activity, thereby mitigating the inflammatory response.
Biochemical Pathways
The affected biochemical pathways involve the synthesis and activity of the aforementioned inflammatory mediators . By inhibiting these mediators, this compound can potentially affect a wide range of downstream effects related to inflammation. These effects can include reduced swelling, pain, and other symptoms associated with inflammation.
Result of Action
The molecular and cellular effects of this compound’s action would primarily involve a reduction in the activity of the targeted inflammatory mediators . This could result in a decrease in the symptoms of inflammation at the cellular level, potentially providing relief from conditions associated with inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylpyridazin-4-amine typically involves the reaction of pyridazine with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:
Pyridazine+Ethylamine→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the product . The compound is typically purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-ethylpyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-ethylpyridazin-4-one derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-ethylpyridazin-4-one derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
N-ethylpyridazin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound of N-ethylpyridazin-4-amine, known for its diverse biological activities.
Pyridazinone: A derivative of pyridazine with a keto group, exhibiting a broad spectrum of pharmacological activities.
Uniqueness
This compound is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its parent compound and other derivatives . This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-ethylpyridazin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-6-3-4-8-9-5-6/h3-5H,2H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLRUHXJKBGDME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=NC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521274-68-9 | |
Record name | N-ethylpyridazin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.283.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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